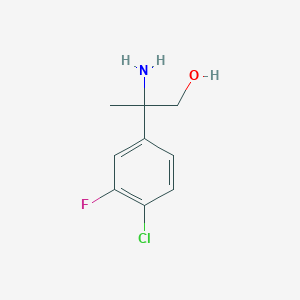

2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol

説明

2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol is a chiral amino alcohol characterized by a propan-1-ol backbone with an amino group and a 4-chloro-3-fluorophenyl substituent attached to the central carbon. The chlorine and fluorine substituents on the aromatic ring contribute to electronic and steric effects, influencing solubility, binding affinity, and metabolic stability.

特性

IUPAC Name |

2-amino-2-(4-chloro-3-fluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFNO/c1-9(12,5-13)6-2-3-7(10)8(11)4-6/h2-4,13H,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAQHIOVPLVAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC(=C(C=C1)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol typically involves the following steps:

Bromination: The starting material, 4-chloro-3-fluorobenzene, undergoes bromination to introduce a bromo group at the desired position.

Grignard Reaction: The brominated compound is then treated with magnesium to form a Grignard reagent.

Reaction with Formaldehyde: The Grignard reagent is reacted with formaldehyde to form the corresponding secondary alcohol.

Amination: Finally, the secondary alcohol is converted to the desired amine through amination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

化学反応の分析

Types of Reactions: 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol.

Substitution: Substitution reactions can occur at the chloro or fluoro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

Oxidation: 2-Amino-2-(4-chloro-3-fluorophenyl)propanone

Reduction: 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol (reduced form)

Substitution: Various derivatives depending on the nucleophile used

科学的研究の応用

Chemical Properties and Structure

Molecular Formula : C9H12ClFNO

Molecular Weight : 201.65 g/mol

Functional Groups : Amino group (-NH2), Hydroxyl group (-OH), Fluorinated phenyl group

The unique combination of functional groups in this compound enhances its reactivity and biological interactions, making it a valuable candidate for various applications.

Medicinal Chemistry

2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol has been investigated for its potential therapeutic properties, particularly in the context of neuropharmacology. Its structural features allow it to interact with neurotransmitter systems, influencing mood regulation and cognitive functions.

Case Study: Neuropharmacological Effects

Research has shown that compounds with similar structures can act as inhibitors of monoamine transporters, which are crucial in the treatment of depression and anxiety disorders. For instance, analogues of this compound have demonstrated significant activity in blocking dopamine and norepinephrine uptake, suggesting potential antidepressant effects .

Biochemical Probes

The compound serves as a biochemical probe for studying enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds due to the amino and hydroxyl groups allows it to engage effectively with various enzymes.

Application Example: Enzyme Interaction Studies

In vitro assays have indicated that this compound can modulate enzyme activity, providing insights into metabolic processes. For example, it has been tested for its ability to inhibit specific enzymes involved in neurotransmitter metabolism .

Synthesis of Pharmaceutical Compounds

Due to its structural characteristics, 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol is utilized as a building block in the synthesis of more complex pharmaceutical agents. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents.

Synthesis Pathway Example

The synthesis of derivatives often involves reactions such as nucleophilic substitutions or reductions. For example, the conversion of the hydroxyl group into various functional groups can lead to compounds with enhanced pharmacological activities .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol compared to related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This Compound | Antidepressant effects, enzyme inhibition | Fluorine enhances binding affinity |

| (1R,2S)-1-Amino-1-(4-chloro-3-fluorophenyl)propan-2-ol | Significant activity against parasites | Modulates neurotransmitter systems |

| (1S)-1-Amino-1-(4-methylphenyl)propan-2-ol | Potential antidepressant activity | Different substituent alters activity profile |

作用機序

The mechanism by which 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

Structural and Substituent Variations

The compound’s closest analogs differ in substituent positions, backbone structure, and stereochemistry. Key examples include:

Dichlorobenzyl Pentynoic Acid Derivatives

- (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and (S)-2-amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid (): Substituents: 2,4-diCl vs. 2,6-diCl on the benzyl group. Activity: IC50 values of 1.48 mM and 1.31 mM against collagenase, respectively. Interactions: Hydrogen bonding with Gln215 (2.202 Å vs. 1.961 Å) and π–π stacking with Tyr201 (4.127 Å vs. 4.249 Å) . Key Insight: Chlorine positioning alters binding efficiency; para-substitution (4-Cl) may enhance steric hindrance compared to ortho (2-Cl).

Fluorophenyl Propanol Derivatives

- (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol, hydrochloride (): Substituents: Single 4-F on the phenyl ring. Backbone: Amino group on C3 (vs. C2 in the target compound). Properties: Hydrochloride salt improves solubility, critical for bioavailability .

- 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol (): Substituents: 2-Cl and 6-F on the phenyl ring. Backbone: Amino group on C3 instead of C2. Implications: Altered substituent positions may reduce steric clash in binding pockets compared to the target compound’s 4-Cl-3-F arrangement .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility | Key Features Influencing Properties |

|---|---|---|---|---|

| 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol | 219.65 | ~1.2 | Moderate | Chlorine increases hydrophobicity; hydroxyl enhances solubility. |

| (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid | 292.15 | ~2.8 | Low | Carboxylic acid and alkyne reduce solubility. |

| (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol, HCl | 219.67 | ~0.5 | High | Hydrochloride salt improves ionization. |

生物活性

2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol (CAS: 1270505-11-7) is an organic compound characterized by its amino and hydroxyl functional groups attached to a chloro-fluoro-substituted phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Molecular Formula : C9H11ClFNO

- Molecular Weight : 203.65 g/mol

- IUPAC Name : 2-amino-2-(4-chloro-3-fluorophenyl)propan-1-ol

The biological activity of 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the phenyl ring engages in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including enzyme inhibition and receptor modulation.

Enzyme Interactions

Research indicates that this compound may act as an inhibitor or activator depending on the target proteins involved. Studies have shown that it interacts with enzymes involved in metabolic pathways, potentially influencing their activity and downstream signaling pathways .

Pharmacological Applications

The compound has been explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structural similarities to other bioactive compounds suggest it may play a role in pharmacological applications, contributing to the development of new therapeutic agents .

Anticancer Activity

In vitro studies have demonstrated that 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol exhibits anticancer properties. For example, it has been tested against several cancer cell lines, showing varying degrees of cytotoxicity. The IC50 values for some tested cell lines were found to be below 10 µg/mL, indicating significant potency against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In tests against a range of microbial strains, it showed varying levels of activity, although some studies reported no significant minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) within the tested ranges .

Data Table: Summary of Biological Activities

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-Amino-2-(4-chloro-3-fluorophenyl)propan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., 2-(4-chloro-3-fluorophenyl)propan-1-ol) using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon. Alternatively, nucleophilic substitution of a halogenated intermediate (e.g., 2-bromo-2-(4-chloro-3-fluorophenyl)propan-1-ol) with ammonia under high-pressure conditions may be employed . Optimization involves adjusting solvent polarity (e.g., ethanol vs. tetrahydrofuran), temperature (25–80°C), and stoichiometric ratios of reagents to minimize byproducts like over-reduced or dimerized species. Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the presence of the amino (-NH₂), hydroxyl (-OH), and aromatic protons (4-chloro-3-fluorophenyl group). Coupling constants in ¹H NMR help verify stereochemistry .

- HPLC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) paired with ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z ~215) and assesses purity .

- IR : Stretching frequencies for -OH (~3300 cm⁻¹) and -NH₂ (~3400 cm⁻¹) validate functional groups .

Q. What are the known biological or pharmacological research applications of this compound?

- Methodological Answer : The compound serves as a chiral intermediate in drug discovery, particularly for β-blockers or antipsychotics targeting adrenergic or dopaminergic receptors. Its fluorophenyl moiety enhances lipid solubility and blood-brain barrier penetration, while the amino and hydroxyl groups enable hydrogen bonding with biological targets . In vitro assays (e.g., receptor binding studies using radioligands) should be conducted to evaluate affinity and selectivity.

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve stereochemical ambiguities?

- Methodological Answer :

- Chiral Synthesis : Use enantioselective catalysts like (R)- or (S)-BINAP-Ru complexes in asymmetric hydrogenation to control stereochemistry .

- Chiral HPLC : Employ a Chiralpak IA-3 column with hexane/isopropanol (90:10) + 0.1% diethylamine to separate enantiomers. Retention time differences ≥1.5 min indicate baseline resolution .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in methanol/ethyl acetate and analyzing diffraction data (e.g., CCDC deposition) .

Q. How do conflicting spectral data (e.g., NMR shifts vs. computational predictions) arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from solvent effects, tautomerism, or dynamic processes (e.g., amino group rotation). To resolve:

- DFT Calculations : Compare experimental ¹³C NMR shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p)) to identify conformational preferences .

- Variable-Temperature NMR : Probe exchange broadening by acquiring spectra at −40°C to slow dynamic processes .

Q. What strategies mitigate side reactions during functional group transformations (e.g., oxidation of -OH to -COOH)?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate before oxidizing the hydroxyl group with Jones reagent (CrO₃/H₂SO₄) .

- Catalytic Selectivity : Use TEMPO/NaClO for selective oxidation of -OH to ketone without affecting -NH₂ .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions between the compound’s fluorophenyl group and hydrophobic pockets in target proteins (e.g., dopamine D2 receptor). Optimize substituents (e.g., replacing Cl with CF₃) to enhance van der Waals contacts .

- Free Energy Perturbation (FEP) : Calculate relative binding affinities of derivatives using Schrödinger’s FEP+ module to prioritize synthesis targets .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。